molecular formula C16H12ClFO3 B1328066 4-Chloro-4'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone CAS No. 898760-64-0

4-Chloro-4'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone

Cat. No. B1328066
CAS RN: 898760-64-0
M. Wt: 306.71 g/mol
InChI Key: WCSDZHCWTBBEQV-UHFFFAOYSA-N
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Description

“4-Chloro-4’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone” is a chemical compound with the CAS Number: 780776-35-4 . It has a molecular weight of 288.73 . The compound is a very light yellow solid .


Molecular Structure Analysis

The molecular structure of “4-Chloro-4’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone” consists of a benzophenone core with a 4-chlorophenyl group and a 4-(1,3-dioxolan-2-yl)phenyl group . The InChI code is 1S/C16H13ClO3/c17-14-7-5-12(6-8-14)15(18)11-1-3-13(4-2-11)16-19-9-10-20-16/h1-8,16H,9-10H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-4’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone” are not fully detailed in the available resources. It is known to be a very light yellow solid .

Scientific Research Applications

Synthesis and Characterization

  • 4-Chloro-4'-(1,3-dioxolan-2-yl)-2-fluorobenzophenone derivatives are used as intermediates in the synthesis of various chemical compounds. For instance, it plays a role in the synthesis of fungicides like difenoconazole, illustrating its importance in agricultural chemical development (Xie Wei-sheng, 2007).
  • The compound's derivatives have been utilized in the synthesis of fluorescent compounds, which are significant in biochemical and medical research for studying biological systems (Ahmed O. H. El Nezhawy et al., 2009).

Material Science and Polymer Research

  • It is used in the synthesis of multiblock copolymers, particularly for the production of sulfonated poly(4'-phenyl-2,5-benzophenone) and poly(arylene ether sulfone) which are materials explored for proton exchange membranes. These membranes are pivotal in fuel cell technology (H. Ghassemi et al., 2004).

Vibrational Spectroscopy and Quantum Chemical Studies

  • The derivatives of 4-Chloro-4'-(1,3-dioxolan-2-yl)-2-fluorobenzophenone have been a subject of study in vibrational spectroscopy. These studies provide insights into molecular geometry and chemical reactivity, which are essential for understanding the physical and chemical properties of new materials (K. Chaitanya et al., 2011).

Pharmacological Research

  • The photo-degradation behavior of pharmaceutical compounds containing this chemical structure has been studied. Understanding the degradation pathways is crucial for developing stable and effective pharmaceutical products (Lianming Wu et al., 2007).

Analytical Chemistry

  • Methods for the quantitative and qualitative analysis of derivatives of 4-Chloro-4'-(1,3-dioxolan-2-yl)-2-fluorobenzophenone have been developed, using techniques like high-performance liquid chromatography (HPLC). Such analytical methods are crucial for quality control in both research and industrial settings (Li Hong-jin, 2007).

Safety and Hazards

Specific safety and hazard information for “4-Chloro-4’-(1,3-dioxolan-2-YL)-2-fluorobenzophenone” is not available in the resources I have. For safe handling and use, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

(4-chloro-2-fluorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFO3/c17-12-5-6-13(14(18)9-12)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSDZHCWTBBEQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40645131
Record name (4-Chloro-2-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-4'-(1,3-dioxolan-2-YL)-2-fluorobenzophenone

CAS RN

898760-64-0
Record name Methanone, (4-chloro-2-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-2-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40645131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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